BenchChemオンラインストアへようこそ!

Retapamulin

Antibacterial activity MIC determination Streptococcus pyogenes

Retapamulin is the first pleuromutilin antibiotic approved for human use, featuring a unique 50S ribosomal binding site non-overlapping with macrolides/lincosamides. It retains full activity against mupirocin- and fusidic acid-resistant S. aureus (MIC ≤0.12 μg/mL) and exhibits low spontaneous resistance selection. Its 5-day, twice-daily regimen offers superior convenience over standard therapies. Baseline resistance is just 0.25% vs ~9% for mupirocin, making it essential for decolonization protocols. Ideal for preclinical research, susceptibility panel development, and next-gen pleuromutilin benchmarking.

Molecular Formula C30H47NO4S
Molecular Weight 517.8 g/mol
CAS No. 224452-66-8
Cat. No. B1680546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRetapamulin
CAS224452-66-8
SynonymsSB-275833;  SB 275833;  SB275833;  Retapamulin, brand names Altabax and Altargo.
Molecular FormulaC30H47NO4S
Molecular Weight517.8 g/mol
Structural Identifiers
SMILESCC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)N5C)C
InChIInChI=1S/C30H47NO4S/c1-7-28(4)16-24(35-25(33)17-36-22-14-20-8-9-21(15-22)31(20)6)29(5)18(2)10-12-30(19(3)27(28)34)13-11-23(32)26(29)30/h7,18-22,24,26-27,34H,1,8-17H2,2-6H3/t18-,19+,20-,21+,22?,24-,26+,27+,28-,29+,30+/m1/s1
InChIKeySTZYTFJPGGDRJD-FJJJPKKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
Solubility3.94e-04 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Retapamulin (CAS 224452-66-8) – The First Human-Approved Pleuromutilin Antibiotic for Topical Skin Infections


Retapamulin is a semisynthetic pleuromutilin derivative that selectively inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit at a site distinct from other antibiotic classes [1]. It was approved by the FDA in April 2007 as the first pleuromutilin antibiotic for human use, formulated as a 1% ointment (Altabax/Altargo) for the topical treatment of impetigo caused by Staphylococcus aureus and Streptococcus pyogenes [2]. The compound demonstrates high-affinity binding to bacterial ribosomes (Kd = 3 nM for both E. coli and S. aureus ribosomes) and is inactive against eukaryotic translation systems [3].

Why Topical Antibiotic Substitution with Mupirocin or Fusidic Acid Risks Therapeutic Failure: The Retapamulin Differentiation Case


Substituting retapamulin with other topical antibiotics such as mupirocin or fusidic acid is not a clinically or microbiologically equivalent exchange. Retapamulin exhibits a unique binding site on the 50S ribosomal subunit that is non-overlapping with macrolides, lincosamides, and other protein synthesis inhibitors, conferring a lack of target-specific cross-resistance [1]. Crucially, retapamulin retains full activity against the majority of mupirocin-resistant and fusidic acid-resistant S. aureus isolates—including those with high-level resistance (MIC >256 mg/L)—whereas these resistant subpopulations are increasing in prevalence and render standard first-line topical agents ineffective [2]. Furthermore, retapamulin demonstrates a lower propensity for spontaneous resistance selection in vitro compared to mupirocin and fusidic acid, with a lower parent MIC and slower resistance emergence under selective pressure [3].

Quantitative Comparator Analysis: Retapamulin Versus Mupirocin, Fusidic Acid, and Other Topical Antibiotics


Superior In Vitro Potency: Retapamulin Demonstrates 32- to >1,024-Fold Lower MIC90 than Mupirocin and Fusidic Acid Against S. pyogenes

Against S. pyogenes clinical isolates, retapamulin exhibited an MIC90 of 0.016 μg/mL. In direct comparison using MIC90 values from the same study conditions, retapamulin was 32-fold more active than mupirocin and greater than 1,024-fold more active than fusidic acid [1]. Against S. aureus, retapamulin demonstrated an MIC90 of 0.12 μg/mL across multiple studies, consistently outperforming mupirocin (MIC90 = 8 μg/mL in one resistant isolate panel and 0.5 μg/mL in a broader clinical isolate collection) [2][3].

Antibacterial activity MIC determination Streptococcus pyogenes

Retention of Full Activity Against Mupirocin-Resistant and Fusidic Acid-Resistant S. aureus: 99.9% of Resistant Isolates Remain Susceptible

In a study of 664 S. aureus isolates from the UK, including 336 (51%) resistant to fusidic acid (MIC >1 mg/L) and 254 (38%) with high-level mupirocin resistance (MIC >256 mg/L), retapamulin inhibited 663 (99.9%) isolates at ≤0.25 mg/L [1]. Among a panel of 155 MRSA isolates including strains resistant to vancomycin, linezolid, daptomycin, and mupirocin, retapamulin maintained activity against 94% (15/16) of mupirocin-resistant isolates, with an MIC90 of 0.12 μg/mL versus mupirocin's MIC90 of 8 μg/mL [2].

Antibiotic resistance MRSA Topical decolonization

Faster Clinical Response: Retapamulin Achieves 48% vs 22% Clinical Success at Day 7 in Impetigo Compared to Mupirocin

In a randomized comparative study of 100 impetigo patients, retapamulin 1% ointment applied twice daily produced significantly faster clinical improvement than mupirocin 2% ointment. Clinical success rates (defined by Investigator's Global Assessment) were 48% for retapamulin versus 22% for mupirocin at day 7 (p < 0.05). By day 10, success rates were 84% versus 46%, and by day 14, 84% versus 62%. Final outcomes at day 21 were comparable (96% vs 90%) [1]. In a separate Phase III non-inferiority trial versus sodium fusidate 2%, retapamulin achieved a per-protocol clinical success rate of 99.1% compared to 94.0% for fusidic acid (difference: 5.1%; 95% CI: 1.1–9.0%; p = 0.003) [2].

Clinical trial Impetigo Topical antibiotic efficacy

Lower Baseline Resistance Prevalence: 0.25% Retapamulin Resistance vs 9% Mupirocin Resistance in MRSA Isolates

In a longitudinal collection of 403 MRSA isolates from a Veterans Affairs medical center, baseline resistance prevalence was 0.25% for retapamulin (1 isolate with MIC >16 μg/mL) compared to 9% for mupirocin (including 6% low-level resistance at 8–64 μg/mL and 3% high-level resistance at ≥512 μg/mL) [1]. Retapamulin MICs showed a unimodal distribution ranging from 0.008 to 0.5 μg/mL across 402 of 403 isolates, with no evidence of cross-resistance from prior mupirocin exposure [1].

Resistance surveillance MRSA decolonization Epidemiology

Superior Post-Antibiotic Effect (PAE) Against S. aureus: 2.3–3.5 Hours for Retapamulin vs 0.5–1.0 Hour for Mupirocin

In time-kill and post-antibiotic effect (PAE) studies, retapamulin exhibited a prolonged PAE against S. aureus of 2.3 to 3.5 hours at 4× MIC concentrations, compared to mupirocin which demonstrated a PAE of only 0.5 to 1.0 hour under identical conditions [1]. This extended suppression of bacterial regrowth after drug removal is consistent with retapamulin's high-affinity ribosomal binding (Kd = 3 nM) and dual inhibition of translation and 50S subunit formation [2].

Pharmacodynamics Post-antibiotic effect Topical antibiotic

Distinct Ribosomal Binding Site: No Cross-Resistance with Macrolides, Lincosamides, or Oxazolidinones

Retapamulin binds to a unique site on the 50S ribosomal subunit at the peptidyl transferase center (PTC), interacting with domain V of 23S rRNA in a manner distinct from macrolides, lincosamides, streptogramins, and oxazolidinones [1]. In competition binding assays, retapamulin fully displaced radiolabeled pleuromutilin from E. coli ribosomes with an IC50 of 26.1 nM but did not compete with erythromycin or chloramphenicol binding sites [2]. This non-overlapping binding site explains the observed lack of cross-resistance: retapamulin MICs remained ≤0.12 μg/mL against S. aureus isolates resistant to oxacillin, erythromycin, and mupirocin [3].

Mechanism of action Ribosome binding Cross-resistance

Retapamulin Procurement and Research Use Cases: Where Quantitative Differentiation Drives Selection


MRSA Decolonization Regimens in Healthcare Settings with Documented Mupirocin Resistance

In healthcare facilities where surveillance data indicate mupirocin resistance prevalence ≥5–10%, retapamulin offers a therapeutically superior alternative for nasal and skin decolonization. Baseline retapamulin resistance is 0.25% versus 9% for mupirocin [1], and retapamulin maintains activity against 94% of mupirocin-resistant isolates [2]. Procurement of retapamulin for formulary inclusion enables evidence-based decolonization protocols that circumvent mupirocin resistance-driven treatment failure.

Topical Treatment of Impetigo Where Faster Symptom Resolution Is Clinically Desired

Retapamulin 1% ointment is indicated for impetigo caused by S. aureus and S. pyogenes. Clinical evidence demonstrates significantly faster improvement than mupirocin, with 48% vs 22% clinical success at day 7 [3]. The 5-day, twice-daily dosing regimen (versus 7-day, three-times-daily for fusidic acid) also offers convenience advantages [4]. Procurement for pediatric and outpatient dermatology practices is justified by the combination of potency (MIC90 ≤0.12 μg/mL), rapid clinical response, and simplified dosing schedule.

Antibacterial Susceptibility Testing and Resistance Surveillance Panels

For clinical microbiology laboratories conducting susceptibility testing of S. aureus and S. pyogenes isolates, retapamulin should be included in surveillance panels given its distinct mechanism of action and lack of cross-resistance with other antibiotic classes [5]. The EUCAST epidemiological cut-off value for retapamulin against S. aureus is ≤0.5 mg/L, providing a validated breakpoint for interpreting MIC results [6]. Procurement of retapamulin reference standard (CAS 224452-66-8) is essential for establishing quality control ranges and validating MIC testing methodologies.

Drug Discovery Benchmarking for Novel Pleuromutilin Derivatives

Retapamulin serves as the gold-standard benchmark compound for medicinal chemistry programs developing next-generation pleuromutilin antibiotics. Its high-affinity ribosomal binding (Kd = 3 nM) and established structure-activity relationships provide a validated reference for evaluating novel analogs [7]. Comparative MIC testing against retapamulin (MIC90 = 0.12 μg/mL for S. aureus; 0.016 μg/mL for S. pyogenes) enables quantitative assessment of potency improvements in lead optimization campaigns [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Retapamulin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.